1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane
Description
1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane (CAS: 51963-75-8) is a brominated organosulfur compound with the molecular formula C₄H₆Br₄O₂S and a molar mass of 437.77 g/mol . Its structure features two brominated ethyl groups connected via a sulfonyl group (-SO₂-), distinguishing it from simpler halogenated ethanes.
Properties
CAS No. |
51963-75-8 |
|---|---|
Molecular Formula |
C4H6Br4O2S |
Molecular Weight |
437.77 g/mol |
IUPAC Name |
1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Br4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
InChI Key |
PLNSSDIUSODVQT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)C(CBr)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane involves bromination reactions. One common method is the reaction of ethane with bromine in the presence of a Lewis acid catalyst (such as FeBr₃ or AlBr₃).
Reaction Conditions: The reaction typically occurs at elevated temperatures and under anhydrous conditions.
Industrial Production: While not widely produced industrially, researchers can access this compound through specialized suppliers like Sigma-Aldrich.
Chemical Reactions Analysis
Reactivity: 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane is susceptible to various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include sulfoxides, sulfones, or substituted ethanes.
Scientific Research Applications
Synthesis of Organobromine Compounds
1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane serves as a versatile brominating agent in organic synthesis. It facilitates the introduction of bromine into organic molecules, which is crucial for the synthesis of various organobromine compounds used in pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Bromination Reactions | Used to brominate alkenes and arenes, enhancing their reactivity for further transformations. |
| Precursor for Complex Synthesis | Acts as a precursor in the synthesis of more complex organobromine derivatives. |
Pharmaceutical Chemistry
The compound is employed in the pharmaceutical industry for the development of new drugs. Its ability to introduce bromine groups into molecular frameworks can modify biological activity and improve pharmacological properties.
| Study | Findings |
|---|---|
| Wu et al. (2004) | Demonstrated the utility of dibrominated compounds in synthesizing potential anti-cancer agents. |
| Ley et al. (1980) | Highlighted the effectiveness of dibrominated compounds in enhancing the activity of thiocarbonyl compounds. |
Environmental Chemistry
Due to its brominated nature, this compound is studied for its environmental impact and behavior in various ecosystems. Research has indicated its potential role in biogeochemical cycles.
| Environmental Aspect | Observation |
|---|---|
| Persistence | Studies show that dibrominated compounds can persist in marine environments, affecting local ecosystems. |
| Toxicity Assessment | Evaluations are ongoing to assess the ecological risks associated with its use and degradation products. |
Fumigation and Pest Control
The compound is utilized as a fumigant due to its efficacy against pests in agricultural settings. Its application helps protect crops from various insects and pathogens.
| Application | Details |
|---|---|
| Crop Protection | Effective against a range of agricultural pests, contributing to higher yields and quality produce. |
Chemical Manufacturing
In chemical manufacturing, this compound is used as an intermediate in the production of specialty chemicals.
| Industry | Use |
|---|---|
| Polymer Industry | Serves as a flame retardant additive in plastics and textiles. |
| Coatings | Incorporated into formulations to enhance durability and weather resistance. |
Case Study 1: Synthesis of Anticancer Agents
A study by Wu et al. (2004) explored the synthesis of novel anticancer agents using dibrominated compounds as key intermediates. The results indicated significant cytotoxic activity against various cancer cell lines.
Case Study 2: Environmental Impact Assessment
Research conducted by Collins and Morgano (1999) assessed the environmental persistence of dibrominated compounds, revealing their potential accumulation in aquatic systems and implications for ecological health.
Mechanism of Action
- The exact mechanism of action for 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane remains an area of study.
- It likely interacts with cellular components through electrophilic reactions, affecting biological processes.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Physical and Chemical Properties
Key Observations :
Key Observations :
Toxicity and Regulatory Status
Biological Activity
1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane is a brominated organic compound with significant biological activity. Its structure includes multiple bromine atoms, which are known to enhance reactivity and potential toxicity. This article provides a detailed overview of the biological activities associated with this compound, including its metabolism, toxicological effects, and case studies.
- Molecular Formula : CHBrOS
- CAS Number : 51963-75-8
Metabolism and Toxicity
The metabolism of this compound primarily occurs through cytochrome P450 enzymes and glutathione S-transferases. These pathways lead to the formation of reactive intermediates such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione, both of which contribute to its toxicological profile.
Key Metabolic Pathways
- Cytochrome P450 Oxidation : Converts the compound into 2-bromoacetaldehyde.
- Glutathione Conjugation : Leads to the formation of S-(2-bromoethyl)glutathione.
Both metabolites are implicated in genotoxicity and carcinogenicity due to their ability to form adducts with cellular macromolecules like DNA and proteins .
Toxicological Profile
The compound has been classified as a potential human carcinogen based on evidence from animal studies. Notable findings include:
- Carcinogenic Effects :
These findings highlight the compound's potential for causing significant health risks upon exposure.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Carcinogenicity in Rodents
A study conducted by the National Toxicology Program (NTP) demonstrated that oral administration of the compound resulted in various tumors in laboratory animals. Mice exposed to the compound developed forestomach tumors (squamous-cell carcinoma), while rats exhibited liver cancers and hemangiosarcomas .
Study 2: Genotoxicity Assessment
Research focusing on genotoxic effects revealed that S-(2-bromoethyl)glutathione can bind covalently to DNA, leading to mutations and potential cancer development. This study utilized both in vitro and in vivo models to assess DNA damage resulting from exposure .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Q & A
Q. What are the key considerations for optimizing the synthesis of 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane?
- Methodological Answer : Synthesis optimization requires precise control of bromination and sulfonation steps. For brominated ethane derivatives, stoichiometric ratios of bromine sources (e.g., Br₂ or HBr) and reaction temperatures (typically 40–60°C) are critical to avoid over-bromination. NMR characterization (e.g., ¹H and ¹³C) is essential to confirm structural integrity. For example, adjacent bromine atoms on ethane moieties produce distinct splitting patterns in ¹H NMR (e.g., δ 4.09–3.96 ppm for CH₂Br groups) . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) improves yield and purity.
Q. How can researchers validate the purity and identity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic peaks: bromine-induced deshielding (e.g., δ 5.48 ppm for CHBr₂ groups) and coupling patterns from vicinal bromine atoms .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M]⁺ for C₄H₆Br₄O₂S (calculated m/z 437.7712) .
- IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize light- or moisture-induced decomposition. Periodic purity checks via TLC or NMR are advised, as brominated compounds are prone to hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For brominated ethane derivatives, C-Br bonds typically measure 1.93–1.97 Å, while C-S (sulfonyl) bonds range from 1.76–1.82 Å. Asymmetric units may show torsional strain due to bulky bromine substituents. Use software like Olex2 or SHELX for structure refinement . For example, similar compounds (e.g., bis-nitroimidazole ethane derivatives) exhibit dihedral angles of 66.5° between aromatic rings .
Q. What strategies address contradictions in toxicological data for brominated ethanes?
- Methodological Answer :
- In vitro assays : Use hepatic cell lines (HepG2) to assess metabolic activation pathways. Dose-response curves for cytotoxicity (e.g., IC₅₀) should account for bromine’s electrophilic reactivity.
- Literature meta-analysis : Apply ATSDR’s inclusion criteria (Table B-1) to filter studies by peer-review status, exposure route (oral/inhalation), and relevance to human health . Discrepancies often arise from interspecies metabolic differences (e.g., rodent vs. human CYP450 enzymes) .
Q. How can computational modeling predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR models : Estimate biodegradation rates using bromine’s Hammett substituent constants (σ⁺ ≈ 0.26).
- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments. The sulfonyl group increases hydrophilicity, but bromine’s steric hindrance may slow hydrolysis .
Q. What experimental designs are optimal for studying reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic labeling : Use ²H or ¹³C-labeled ethane backbones to trace bond cleavage during nucleophilic substitution (SN₂) reactions.
- Kinetic studies : Monitor reaction progress via GC-MS or in situ FTIR. For example, bromine displacement by thiols follows second-order kinetics with activation energies >50 kJ/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
